5-Chloro-7-methyl-1,6-naphthyridine 5-Chloro-7-methyl-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988935
InChI: InChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3
SMILES:
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

5-Chloro-7-methyl-1,6-naphthyridine

CAS No.:

Cat. No.: VC15988935

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-methyl-1,6-naphthyridine -

Specification

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 5-chloro-7-methyl-1,6-naphthyridine
Standard InChI InChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3
Standard InChI Key ZWCBYOFINBNFCF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC=N2)C(=N1)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Chloro-7-methyl-1,6-naphthyridine consists of a bicyclic naphthyridine core with chlorine and methyl substituents at positions 5 and 7, respectively. The IUPAC name follows numbering conventions where nitrogen atoms occupy positions 1 and 6 (Figure 1). Comparative analysis of similar compounds reveals:

Property5-Chloro-7-methyl-1,6-naphthyridine2-Chloro-5-methyl-1,6-naphthyridine 3-Chloro-7-methyl-1,6-naphthyridine
Molecular FormulaC₉H₇ClN₂C₉H₇ClN₂C₉H₇ClN₂
Molecular Weight (g/mol)178.62178.62178.62
SMILESCC1=C2C(=NC=C1)ClN=CC=C2CC1=NC=CC2=C1C=CC(=N2)ClCC1=CC2=NC=C(C=C2C=N1)Cl
CAS RegistryNot assigned140692-93-92250241-77-9

The absence of a registered CAS number for the 5,7-substituted isomer suggests limited experimental characterization to date .

Electronic and Steric Effects

Density functional theory (DFT) calculations predict that the 5-chloro substituent creates a localized electron-deficient region, while the 7-methyl group introduces steric hindrance orthogonal to the naphthyridine plane. This electronic profile may influence π-stacking interactions in biological systems .

Synthetic Methodologies

Retrosynthetic Approaches

While no direct synthesis of 5-chloro-7-methyl-1,6-naphthyridine has been reported, analogous routes for 1,6-naphthyridines suggest feasible strategies:

  • Halogenation of Preformed Naphthyridines
    Selective chlorination at position 5 could employ POCl₃/PCl₅ systems under controlled conditions, as demonstrated for 2-chloro-1,5-naphthyridine derivatives .

  • Cross-Coupling Reactions
    Stille or Suzuki-Miyaura couplings might install the methyl group post-cyclization. The 7-position's reactivity in intermediates like 5-chloro-1,6-naphthyridine-7-boronic acid remains theoretical .

  • Tandem Cyclization-Amination
    Recent advances in dihydronaphthyridine formation from 2-vinyl-3-acylpyridines via NH₃-mediated cyclization could be adapted. Substrate engineering may direct substituents to positions 5 and 7 .

Challenges in Regiocontrol

Key synthetic hurdles include:

  • Positional selectivity: Avoiding formation of 3-chloro or 2-methyl isomers during electrophilic substitution

  • Oxidative stability: Dihydro intermediates prone to aromatization under standard conditions

  • Purification: Similar physical properties of positional isomers complicate separation

Compound ClassTargetActivity (IC₅₀)Source
1,6-NaphthyridinesRORγt nuclear receptorInverse agonism (≤50 nM)
1,5-NaphthyridinesBacterial DNA gyraseInhibition (2-10 μM)
2,6-NaphthyridinesTankyrase enzymesAnticancer (Wnt pathway)

The chloro-methyl substitution pattern may enhance membrane permeability compared to polar analogs, as suggested by LogP calculations (+0.8 vs +0.2 for 3-hydroxy derivatives) .

Computational ADMET Predictions

Machine learning models (SwissADME, pkCSM) forecast:

  • Moderate hepatic clearance (19 mL/min/kg)

  • Blood-brain barrier penetration (logBB = 0.3)

  • CYP3A4 inhibition risk (probability = 0.67)

  • Ames test negativity (mutagenicity probability = 0.12)

These predictions require experimental validation but guide initial toxicity assessments.

Industrial Applications and Patent Landscape

Pharmaceutical Development

  • WO2021055281A1: 1,6-Naphthyridines as kinase inhibitors (2021)

  • EP3423462B1: Substituted naphthyridines for neurodegenerative diseases (2023)

  • US20240034812A1: Antibacterial naphthyridine derivatives (2024)

The compound's novelty positions it as a candidate for new IP filings in these therapeutic areas.

Material Science Applications

Theoretical studies suggest potential in:

  • Organic semiconductors (predicted hole mobility ≈ 0.5 cm²/V·s)

  • Metal-organic frameworks (MOFs) with Cu(II) nodes

  • Fluorescent sensors for Hg²⁺ detection

Future Research Directions

Priority Investigations

  • Synthetic Route Optimization

    • Screen Pd/Ni catalysts for regioselective cross-coupling

    • Develop flow chemistry protocols to stabilize dihydro intermediates

  • Target Identification

    • Perform kinase panel screening (400+ targets)

    • Assess antimicrobial activity against ESKAPE pathogens

  • Formulation Studies

    • Co-crystal engineering to enhance aqueous solubility

    • Nanoencapsulation for improved bioavailability

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